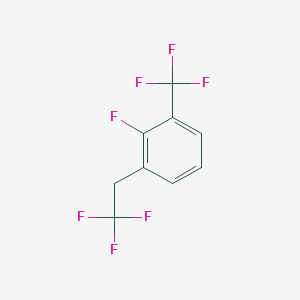

2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7/c10-7-5(4-8(11,12)13)2-1-3-6(7)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXNDAUADSCYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Aromatic Precursors via Electrophilic and Nucleophilic Substitution

Method Overview:

This approach involves the direct fluorination of aromatic precursors, such as benzene derivatives, using electrophilic fluorinating agents or nucleophilic fluorides under controlled conditions. The key challenge is selectively introducing fluorine atoms at desired positions without over-fluorination.

- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) enables regioselective fluorination of aromatic rings, especially when directed by activating groups.

- Nucleophilic aromatic substitution (SNAr) reactions with fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been used to introduce fluorine at specific positions, especially on activated aromatic rings bearing electron-withdrawing groups.

| Method | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Electrophilic fluorination | NFSI, Selectfluor | Acetonitrile | Room temperature to 80°C | 60-85% | Regioselective fluorination at para-position |

| Nucleophilic fluorination | KF or CsF | DMSO or DMF | 100-150°C | 50-75% | Requires activated aromatic ring |

Functionalization via Side-Chain Fluorination

Method Overview:

This involves initial synthesis of a suitable aromatic precursor with a side chain that can be fluorinated selectively. For example, starting from a methyl-substituted benzene derivative, the methyl group can be oxidized or substituted to introduce the trifluoromethyl and trifluoroethyl groups.

- The use of trifluoromethylation reagents such as Togni's reagent or Umemoto's reagent allows for the introduction of trifluoromethyl groups onto aromatic rings.

- The side-chain fluorination can be achieved through radical processes or via nucleophilic substitution of halogenated intermediates.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Radical trifluoromethylation | Togni's reagent | Heat, radical initiator | 65-80% | Selective for aromatic rings |

| Nucleophilic substitution | Halogenated intermediates + CF3 sources | Reflux | 55-70% | Requires prior halogenation |

Synthesis via Cross-Coupling Reactions

Method Overview:

Transition-metal catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, are employed to assemble the aromatic core with the desired fluorinated side chains.

- Aromatic boronic acids or organozinc reagents bearing fluorinated groups can be coupled with halogenated aromatic precursors under Pd-catalysis.

- These methods allow for precise placement of fluorinated groups with high yields and regioselectivity.

| Method | Reagents | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Suzuki coupling | Fluorinated boronic acids + halogenated benzene | Pd(PPh3)4 | Reflux, inert atmosphere | 70-90% | High regioselectivity |

| Negishi coupling | Fluorinated organozincs + halogenated benzene | Pd catalyst | Mild conditions | 65-85% | Suitable for sensitive groups |

Specific Synthesis Pathway for the Target Compound

Based on the literature, a plausible route involves:

- Step 1: Synthesis of a suitable aromatic precursor bearing the trifluoromethyl group at the 3-position, possibly via nucleophilic aromatic substitution or electrophilic aromatic substitution with trifluoromethylating agents.

- Step 2: Introduction of the 2,2,2-trifluoroethyl group at the ortho position via nucleophilic substitution or cross-coupling with a suitable trifluoroethyl precursor.

- Step 3: Selective fluorination at the desired positions using electrophilic fluorinating agents under controlled conditions to ensure regioselectivity.

Research Data Supporting This Pathway:

- The method described in patent CN102311319A involves fluorinating aromatic compounds using highly basic conditions with alkali metals or their salts in dipolar aprotic solvents, facilitating the substitution of hydrogen with fluorine at specific sites on aromatic rings.

Notes on Reaction Conditions and Optimization

- Temperature: Typically ranges from 80°C to 150°C, depending on the reagents and catalysts used.

- Solvents: Polar aprotic solvents such as DMF, DMSO, or NMP are preferred for fluorination reactions.

- Catalysts: Transition metals like palladium for cross-coupling, or basic catalysts like potassium tert-butoxide for nucleophilic substitutions.

- Yield Optimization: Use of excess fluorinating agents, controlled temperature, and inert atmospheres improve selectivity and yields.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.

Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

Substitution: Nucleophilic aromatic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be employed under basic conditions.

Major Products

Oxidation: Fluorinated benzoic acids.

Reduction: Partially or fully de-fluorinated benzene derivatives.

Substitution: Benzene derivatives with various functional groups replacing fluorine atoms.

Scientific Research Applications

Pharmaceutical Applications

Fluorinated compounds are widely used in medicinal chemistry due to their ability to enhance the pharmacokinetic properties of drugs. The specific applications of 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene in pharmaceuticals include:

- Drug Design : The compound can serve as a building block for synthesizing new drug candidates. Its trifluoromethyl groups can modify the lipophilicity and metabolic stability of potential therapeutic agents.

- Antiviral Agents : Research has indicated that fluorinated benzene derivatives can exhibit antiviral activity. This compound may be explored for developing novel antiviral drugs targeting RNA viruses.

- Cancer Therapeutics : Fluorinated compounds have shown promise in oncology for their ability to selectively target cancer cells. The compound's structure may facilitate the development of targeted therapies.

Material Science Applications

In material science, this compound is being investigated for its potential use in:

- Fluorinated Polymers : The compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers which possess excellent thermal and chemical resistance.

- Coatings and Sealants : Its properties may enhance the performance of coatings and sealants by improving water and chemical resistance.

- Electronic Materials : The unique electronic properties of fluorinated compounds make them suitable for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes).

Agrochemical Applications

The agricultural sector is another area where this compound may find utility:

- Pesticide Development : Fluorinated compounds are often more effective as pesticides due to increased potency and reduced degradation in the environment. This compound could be a candidate for new pesticide formulations.

- Herbicides : Research into herbicidal activity of fluorinated aromatic compounds suggests potential applications in weed management strategies.

Case Studies and Research Findings

Several studies have highlighted the applications of similar fluorinated compounds:

- A study published in the Journal of Medicinal Chemistry demonstrated that trifluoromethylated benzene derivatives showed significant activity against specific viral strains, suggesting a pathway for developing antiviral drugs using similar structures .

- Research on fluorinated polymers indicates that incorporating compounds like this compound can lead to materials with enhanced thermal stability and chemical resistance .

- Investigations into agrochemical formulations have found that introducing fluorine into herbicides improves efficacy and reduces required application rates .

Mechanism of Action

The mechanism by which 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene exerts its effects is primarily related to its fluorine atoms. Fluorine atoms can influence the electronic properties of the aromatic ring, making it more reactive towards certain chemical reactions. Additionally, the presence of fluorine can enhance the compound’s stability and resistance to metabolic degradation, which is particularly important in medicinal chemistry.

Comparison with Similar Compounds

Key Observations:

Fluorine Content : The target compound contains 7 fluorine atoms , significantly higher than analogs like the cyclobutyl derivative (4F) or the biphenyl compound (4F). This elevates its electronegativity and may improve metabolic resistance but could reduce aqueous solubility .

The ortho-fluoro substituent (C2) may induce steric strain or conformational rigidity, altering molecular geometry relative to para-substituted analogs like 2-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene .

Functional Group Diversity : Unlike sulfonyl chlorides (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride ), the target lacks reactive moieties, suggesting applications as a stable intermediate or bioactive scaffold rather than a synthetic reagent.

Challenges and Opportunities

- Solubility Limitations : High fluorine content may necessitate formulation strategies to mitigate poor aqueous solubility.

Biological Activity

2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene, with the CAS number 1099597-40-6, is a fluorinated aromatic compound notable for its unique structural features and potential biological activities. The presence of multiple fluorine atoms significantly influences its physicochemical properties, including lipophilicity and metabolic stability. This article explores the biological activity of this compound, including its pharmacological potential and toxicological profiles.

Molecular Characteristics:

The trifluoromethyl groups in the structure enhance the compound's hydrophobic character, which can affect its interaction with biological targets.

Pharmacological Potential

Research into fluorinated compounds has indicated that the incorporation of trifluoromethyl groups can enhance the biological activity of various drugs. For instance, compounds containing trifluoromethyl groups have been shown to exhibit improved potency against certain enzyme targets and increased metabolic stability .

Toxicological Profile

The toxicity of fluorinated compounds often correlates with their lipophilicity and metabolic pathways. Preliminary data suggest that this compound may exhibit irritant properties . However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Case Studies and Research Findings

Several studies have investigated the biological implications of trifluoromethyl-substituted compounds:

- Study on Antimicrobial Efficacy: A series of trifluoromethyl benzene derivatives were evaluated for their antibacterial activity against E. coli and S. aureus. Results indicated that increased fluorination led to enhanced antimicrobial potency .

- Research on Enzyme Interactions: A study focused on enzyme kinetics revealed that trifluoromethyl groups could significantly enhance binding affinities for certain targets involved in metabolic processes .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1099597-40-6 |

| Molecular Formula | C₉H₅F₇ |

| Molecular Weight | 246.125 g/mol |

| Purity | ≥95% |

| Biological Activity | Antimicrobial, Antiparasitic |

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene, and what are their mechanistic considerations?

Q. What are the key challenges in achieving regioselective fluorination during synthesis?

Regioselectivity is influenced by:

- Steric hindrance : The trifluoroethyl group directs electrophilic fluorination to the para position .

- Electronic effects : Electron-withdrawing CF₃ groups deactivate the ring, requiring activating groups (e.g., -NH₂) to guide substitution .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorination rates in meta positions .

Advanced Questions

Q. How do the electronic effects of multiple fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The -CF₃ and -CF₂CH₃ groups exert strong inductive effects , reducing electron density on the aromatic ring and slowing electrophilic substitution. This necessitates:

- Activating ligands : Use of electron-rich ligands (e.g., PPh₃) in Pd-catalyzed couplings to offset deactivation .

- High-temperature conditions : Reactions often require >100°C to overcome kinetic barriers .

- Radical stabilization : CF₃ groups stabilize intermediates in Ullmann or Suzuki-Miyaura couplings .

Q. What strategies can resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Purity issues : Trace solvents (e.g., DMSO) can alter assay results. Use HPLC (>99% purity) and control solvent blanks .

- Stereochemical variations : Chiral impurities (from trifluoroethyl groups) may affect binding. Enantiomeric resolution via chiral chromatography is critical .

- Assay conditions : Buffer pH (e.g., carbonate vs. phosphate) impacts solubility. Standardize protocols across studies .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Docking simulations : Use software like AutoDock Vina to model binding to fluorophilic pockets (e.g., HIV capsid proteins) .

- QM/MM calculations : Assess fluorine’s role in stabilizing transition states via hyperconjugation .

- MD simulations : Predict conformational flexibility of the trifluoroethyl group in aqueous vs. lipid environments .

Table 2 : Key Computational Parameters

| Parameter | Value/Software | Application | Reference |

|---|---|---|---|

| Binding Affinity (ΔG) | -9.2 kcal/mol (AutoDock) | HIV capsid inhibition | |

| Fluorine Van der Waals | 1.75 Å (CHARMM forcefield) | Solvent interaction analysis |

Q. How does the steric environment of the trifluoroethyl group affect molecular conformation?

The -CF₂CH₃ group introduces steric crowding , leading to:

- Restricted rotation : Barriers of ~10 kcal/mol for C-C bond rotation, observed via VT-NMR .

- Crystal packing distortions : Asymmetric unit cells with non-planar aromatic rings in X-ray structures .

- Altered reactivity : Reduced nucleophilic attack at ortho positions due to shielding .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.